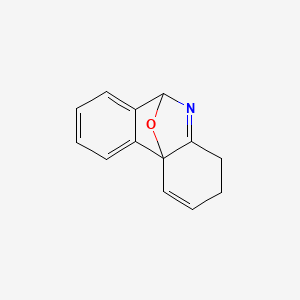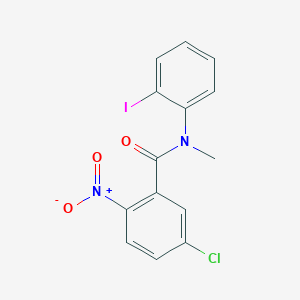![molecular formula C10H9N3OS B14225612 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one CAS No. 830321-58-9](/img/structure/B14225612.png)
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one is a chemical compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzotriazine ring and a sulfanyl group, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one typically involves the following steps:
Oxidative Cyclization of Amidrazones: This method involves the oxidation of amidrazones with atmospheric oxygen in the presence of palladium on carbon and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene.
Addition of Organolithium Reagents: Another approach involves the addition of organolithium reagents to 1,2,4-benzotriazines, followed by intramolecular cyclization.
Direct Synthesis Using Trichloro-1,3,5-triazine and Dimethylformamide: This method utilizes trichloro-1,3,5-triazine and dimethylformamide adduct for the direct synthesis of targeted sulfonamides.
Análisis De Reacciones Químicas
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium on carbon, 1,8-diazabicyclo[5.4.0]undec-7-ene, organolithium reagents, and trichloro-1,3,5-triazine . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzotriazine derivatives.
Aplicaciones Científicas De Investigación
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an α-glucosidase inhibitor, which is an effective strategy for the treatment of diabetes mellitus.
Materials Science: The unique electronic and magnetic properties of benzotriazine derivatives make them suitable for applications in molecular electronics, spintronics, and quantum qubits.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in controlled polymerization processes.
Mecanismo De Acción
The mechanism of action of 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways:
α-Glucosidase Inhibition: The compound inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose.
Spin-π-Delocalization: The unpaired electron in the benzotriazine ring undergoes spin-π-delocalization, contributing to the compound’s unique electronic and magnetic properties.
Comparación Con Compuestos Similares
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one can be compared with other benzotriazine derivatives:
1,2,4-Benzotriazin-4-yl Radicals:
1,2,3-Benzotriazin-4(3H)-one Derivatives: These compounds are also investigated for their α-glucosidase inhibition activity but have different substituents and structural features.
The uniqueness of this compound lies in its combination of a benzotriazine ring and a sulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
830321-58-9 |
|---|---|
Fórmula molecular |
C10H9N3OS |
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
1-(1,2,3-benzotriazin-4-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)6-15-10-8-4-2-3-5-9(8)11-13-12-10/h2-5H,6H2,1H3 |
Clave InChI |
SUFFJNAVJYVKPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSC1=NN=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)



![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)




